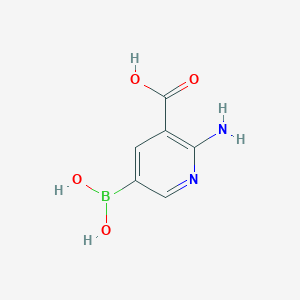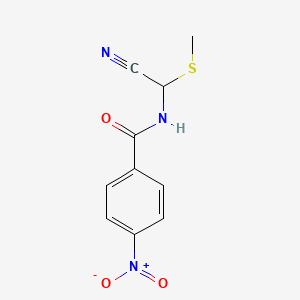
(1E)-Cyclopropyl(4-fluorophenyl)methanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-Cyclopropyl(4-fluorophenyl)methanone oxime is a chemical compound that features a cyclopropyl group attached to a 4-fluorophenyl ring, with a methanone oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-Cyclopropyl(4-fluorophenyl)methanone oxime typically involves the reaction of cyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium acetate or pyridine
The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-Cyclopropyl(4-fluorophenyl)methanone oxime can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding nitroso compound using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts like triethylamine.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1E)-Cyclopropyl(4-fluorophenyl)methanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-Cyclopropyl(4-fluorophenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl(4-fluorophenyl)methanone
- Cyclopropyl(4-fluorophenyl)methanol
- Cyclopropyl(4-fluorophenyl)methanamine
Uniqueness
(1E)-Cyclopropyl(4-fluorophenyl)methanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopropyl and 4-fluorophenyl groups also contributes to its unique properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73756-91-9 |
|---|---|
Molekularformel |
C10H10FNO |
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
(NZ)-N-[cyclopropyl-(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10FNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10- |
InChI-Schlüssel |
NOMDGKZOFJNBDA-BENRWUELSA-N |
Isomerische SMILES |
C1CC1/C(=N/O)/C2=CC=C(C=C2)F |
Kanonische SMILES |
C1CC1C(=NO)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


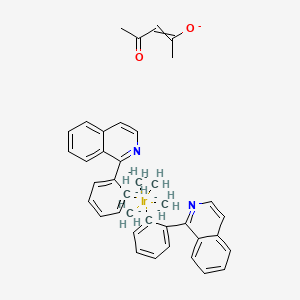
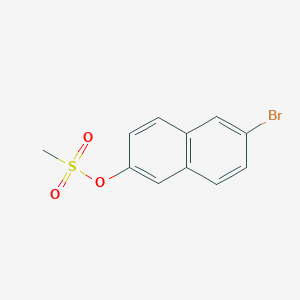
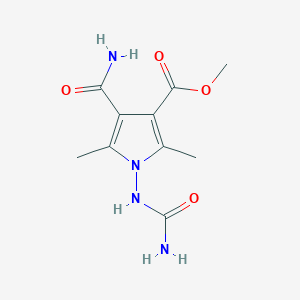
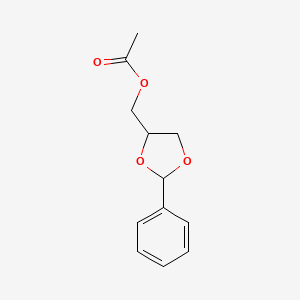
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)

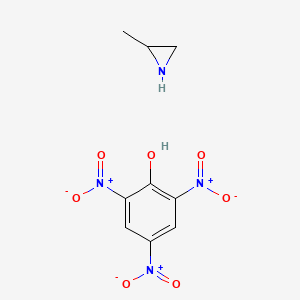


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

